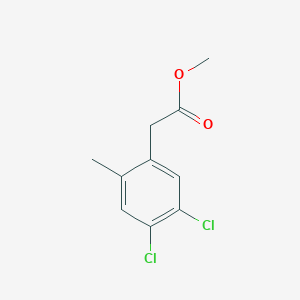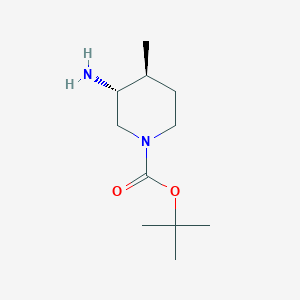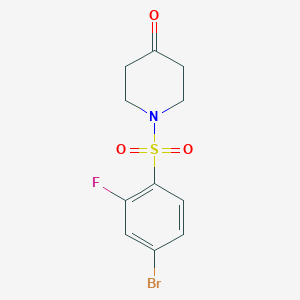
1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one serves as a critical intermediate in synthesizing a wide range of biologically active compounds. For example, it has been utilized in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were further evaluated for their biological activities, including enzyme inhibition properties. These compounds showed potential interactions with specific amino acid residues, highlighting their significance in medicinal chemistry and drug development (Khalid et al., 2016).
Antimicrobial Applications
Compounds synthesized using 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one have been explored for their antimicrobial properties. For instance, derivatives such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine showed significant potency against bacterial and fungal pathogens affecting agricultural crops, particularly tomatoes. These findings suggest the compound's utility in developing new antimicrobial agents to combat plant diseases (Vinaya et al., 2009).
Anticancer Research
The compound has been part of the synthesis route for piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as potential anticancer agents. These compounds demonstrated significant inhibitory activities against cancer cell lines, underscoring the importance of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one in the synthesis of novel anticancer drugs (Rehman et al., 2018).
Role in Enantioselective Synthesis
The compound has been implicated in enantioselective synthesis processes, providing a pathway to obtain highly substituted piperidine derivatives with significant stereochemical control. This aspect is crucial for synthesizing chiral molecules that play a vital role in pharmaceuticals (Reynoso‐Paz et al., 2001).
Solid-phase Synthesis Applications
In solid-phase synthesis, 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one derivatives have been employed as precursors for substituted divinyl ketones, facilitating the construction of diverse piperidin-4-one derivatives. This method showcases the compound's versatility in facilitating efficient and novel synthetic routes on solid support (Barco et al., 1998).
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIVJVPBCWEWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



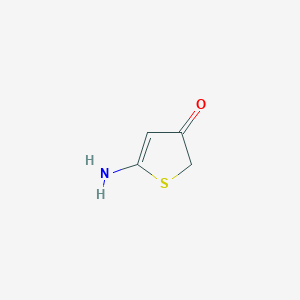
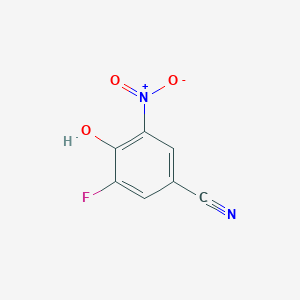
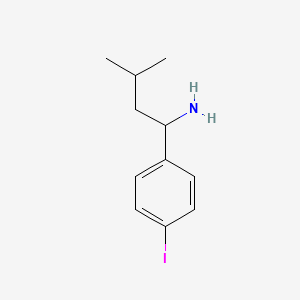
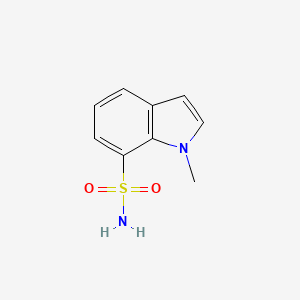

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
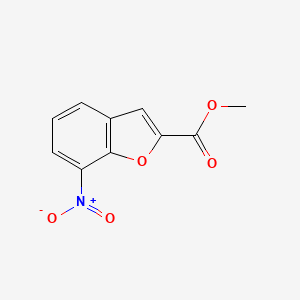
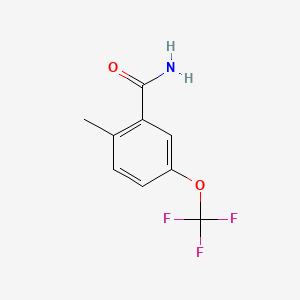
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)
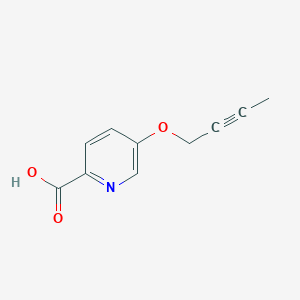
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)
